Home > Products > Screening Compounds P63328 > 1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea
1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea - 196925-51-6

1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

Catalog Number: EVT-4032180
CAS Number: 196925-51-6
Molecular Formula: C15H11Cl2N3O2S
Molecular Weight: 368.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions

    Synthesis and Characterization: The first step would be to synthesize "N-(3,4-dichlorophenyl)-N'-(6-methoxy-1,3-benzothiazol-2-yl)urea" using appropriate synthetic methods. [, ] Following synthesis, its structure needs to be rigorously confirmed using techniques like NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography.

    Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure of "N-(3,4-dichlorophenyl)-N'-(6-methoxy-1,3-benzothiazol-2-yl)urea" affect its biological activity can provide valuable information for optimizing its potency and selectivity. [, ]

    In Vitro and In Vivo Studies: After initial synthesis and characterization, the compound needs to be evaluated for its activity in relevant biological systems. This would involve in vitro assays to assess its activity against specific targets like enzymes or cell lines, followed by in vivo studies in animal models to confirm its efficacy and safety. [, , ]

    Mechanism of Action Studies: Understanding how "N-(3,4-dichlorophenyl)-N'-(6-methoxy-1,3-benzothiazol-2-yl)urea" exerts its biological effects is crucial for its further development. This may involve investigating its interactions with specific molecular targets, cellular signaling pathways, and downstream effects. [, ]

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide []

    1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas []

      (E)-2-{[(6-Methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol []

        2-[(1,3-Benzothiazol-2-yl)iminomethyl]-6-methoxyphenol []

        • Compound Description: This compound, a polymorph of the compound described in [], also features a 6-methoxy-1,3-benzothiazole group linked to a phenol ring by an imine bridge. The paper highlights the differences in crystal packing and intermolecular interactions between the two polymorphs.
        Overview

        1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is a synthetic compound belonging to the class of benzothiazole derivatives. This compound exhibits potential pharmacological properties and has been studied for its biological activities, particularly in the context of immunosuppression and other therapeutic applications. The compound's structure features a dichlorophenyl group and a methoxy-substituted benzothiazole moiety, contributing to its unique chemical properties.

        Source

        The synthesis and characterization of 1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea can be traced back to various research articles and patents that explore similar benzothiazole derivatives. Notably, studies have shown that compounds within this class can serve as effective immunosuppressive agents and may possess other therapeutic benefits .

        Classification

        This compound falls under the category of ureas, specifically substituted ureas that include aromatic rings. The presence of both a dichlorophenyl group and a benzothiazole structure categorizes it as an aromatic heterocyclic compound. Its molecular formula is C15H13Cl2N3O2SC_{15}H_{13}Cl_2N_3O_2S, with a molecular weight of approximately 360.25 g/mol.

        Synthesis Analysis

        Methods

        The synthesis of 1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea typically involves a two-step process:

        1. Formation of the Benzothiazole Intermediate: The synthesis begins with the preparation of the 6-methoxy-1,3-benzothiazol-2-amine through the reaction of appropriate starting materials such as 6-methoxybenzothiazole and amines or isocyanates.
        2. Urea Formation: The second step involves reacting the benzothiazole derivative with a suitable isocyanate or carbamate to yield the final urea product. This reaction often requires specific conditions such as temperature control and solvent choice to ensure high yields and purity .

        Technical Details

        The technical details of the synthesis may vary based on the specific reagents used and reaction conditions, including temperature, pressure, and solvent systems. For example, using 1,1'-carbonyldiimidazole can facilitate the formation of the urea bond efficiently .

        Molecular Structure Analysis

        Data

        Key structural data includes:

        • Molecular Formula: C15H13Cl2N3O2SC_{15}H_{13}Cl_2N_3O_2S
        • Molecular Weight: Approximately 360.25 g/mol
        • InChI Key: A unique identifier for chemical substances.
        Chemical Reactions Analysis

        Reactions

        The primary reactions involving 1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea include:

        1. Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze to release amines.
        2. Substitution Reactions: The dichlorophenyl group can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

        Technical Details

        These reactions can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing reaction yields in synthetic pathways.

        Mechanism of Action

        Process

        The mechanism of action for compounds like 1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea typically involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may inhibit specific pathways involved in cell proliferation or immune responses.

        Data

        Research indicates that similar benzothiazole derivatives exhibit low micromolar activity against certain biological targets, suggesting potential efficacy in therapeutic applications .

        Physical and Chemical Properties Analysis

        Physical Properties

        Key physical properties include:

        • Appearance: Typically a solid crystalline form.
        • Melting Point: Specific values may vary based on purity but generally fall within expected ranges for similar compounds.

        Chemical Properties

        Chemical properties encompass:

        • Solubility: Solubility in organic solvents such as dimethyl sulfoxide or ethanol.
        • Stability: Stability under various pH conditions and exposure to light.

        Relevant data from studies indicate that these compounds maintain stability over extended periods when stored correctly .

        Applications

        Scientific Uses

        1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea has several potential applications in scientific research:

        • Immunosuppressive Agents: Investigated for use in transplant medicine to prevent organ rejection.
        • Anticancer Research: Studied for its ability to inhibit tumor growth through various mechanisms.

        Further exploration into its pharmacological effects could lead to novel therapeutic agents targeting specific diseases .

        Introduction to Neurodegenerative Disease Pathophysiology and Therapeutic Targets

        Role of Tau and α-Synuclein Aggregation in Alzheimer’s and Parkinson’s Disease Mechanisms

        The pathological accumulation of misfolded proteins represents a fundamental mechanism driving neurodegeneration in Alzheimer's disease (AD) and Parkinson's disease (PD). In AD, hyperphosphorylated tau protein forms intraneuronal neurofibrillary tangles (NFTs), with the longest 2N4R tau isoform exhibiting exceptional propensity for rapid oligomerization and fibril formation. The abundance of these tau aggregates correlates directly with cognitive impairment severity in AD patients [1]. Simultaneously, PD pathogenesis centers on α-synuclein (α-syn) misfolding, which generates Lewy bodies (LBs) and Lewy neurites (LNs)—proteinaceous inclusions that disrupt neuronal function and viability. The NAC domain (residues 61–95) of α-syn mediates its hydrophobic self-assembly into β-sheet-rich protofibrils and mature fibrils [3]. Phosphorylation at Serine-129 (pS129) dramatically increases α-syn's aggregation propensity, with pS129 levels rising from ~4% in healthy brains to ~90% in PD patients with LB pathology [3]. Both proteins undergo conformational transitions from soluble monomers to toxic oligomers and insoluble fibrillar aggregates, triggering synaptic dysfunction, mitochondrial impairment, proteostasis failure, and eventual neuronal death [1] [3].

        Table 1: Pathological Proteins in Neurodegenerative Diseases

        ProteinPrimary Disease AssociationAggregate StructureKey Pathogenic Features
        Tau (2N4R isoform)Alzheimer’s disease, TauopathiesNeurofibrillary TanglesHyperphosphorylation, rapid oligomerization, correlates with cognitive decline
        α-SynucleinParkinson’s disease, Lewy Body DementiasLewy Bodies/Lewy NeuritesNAC domain aggregation, Ser129 phosphorylation, disrupts vesicle recycling
        Co-aggregatesAD/PD overlap syndromes, DLBMixed inclusionsCoprecipitation in patient brains, synergistic aggregation acceleration

        Crosstalk Between Tauopathies and Synucleinopathies: Implications for Dual-Target Therapies

        Emerging clinical and experimental evidence reveals extensive pathological interplay between tau and α-syn, transcending traditional diagnostic boundaries. Post-mortem analyses demonstrate co-occurrence of tau NFTs and α-syn LBs in over 50% of AD, PD, and dementia with Lewy bodies (DLB) cases, suggesting shared or synergistic aggregation mechanisms [1]. This coprecipitation occurs despite differences in primary amino acid sequences, indicating cross-talk between the aggregation pathways. Experimental models confirm this interaction: α-syn fibrils accelerate tau aggregation, while tau oligomers promote α-syn misfolding through templated conformational changes [1]. The Braak staging system for PD illustrates this progression, with α-syn pathology originating in the dorsal motor nucleus and ascending through connected regions, eventually reaching cortical areas where tau pathology may coexist [3]. This anatomical overlap facilitates molecular interactions, as both proteins concentrate at synaptic terminals—tau stabilizes microtubules essential for vesicular transport, while α-syn regulates synaptic vesicle pool organization and neurotransmitter release [3]. Their synergistic disruption of synaptic function creates a self-reinforcing cycle: α-syn aggregates impair mitochondrial complex I, increasing oxidative stress that promotes tau hyperphosphorylation, which subsequently destabilizes microtubules and compromises α-syn clearance [1] [3]. Consequently, therapeutics simultaneously targeting both aggregation pathways may yield superior outcomes compared to single-target approaches by disrupting this vicious cycle at multiple nodes.

        Table 2: Evidence for Tau and α-Synuclein Pathological Crosstalk

        Evidence TypeTau Involvementα-Synuclein InvolvementFunctional Consequence
        Human NeuropathologyNFTs in 100% AD casesLBs in 100% PD casesCoprecipitation in >50% AD/PD/DLB brains
        Experimental ModelsTau oligomers accelerate α-syn aggregationα-syn fibrils seed tau misfoldingBidirectional templating
        Cellular PathwaysMicrotubule stabilization deficitsSynaptic vesicle recycling impairmentSynergistic synaptic dysfunction
        Subcellular ColocalizationAxonal microtubules, somatodendritic NFTsPresynaptic terminals, somal LBsShared vulnerability at synaptic sites

        Limitations of Current Anti-Amyloidogenic Agents and Need for Small-Molecule Inhibitors

        Existing therapeutic strategies against protein aggregation face significant limitations. Monoclonal antibodies like lecanemab—recently approved for AD—effectively clear extracellular amyloid-β plaques but show limited efficacy against intracellular tau or α-syn aggregates. Additionally, they cause adverse effects including amyloid-related imaging abnormalities with edema (ARIA-E) in >10% of patients and require intravenous administration [1]. Natural polyphenols such as (-)-epigallocatechin-3-gallate (EGCG) demonstrate broad anti-aggregation activity against Aβ, tau, and α-syn fibrils (>90% ThT fluorescence reduction), yet suffer from poor blood-brain barrier (BBB) penetration, rapid metabolism, and low bioavailability that restrict clinical utility [1]. Peptide-based inhibitors often exhibit limited proteolytic stability and inadequate brain distribution. These challenges highlight the unmet need for brain-penetrant small molecules that can simultaneously target multiple pathogenic aggregating proteins. Small-molecule inhibitors offer advantages including oral bioavailability, tunable pharmacokinetics, lower manufacturing costs, and the potential for multitarget engagement—a critical feature given the pathological overlap between neurodegenerative proteinopathies [1]. Their compact size enables intracellular access to disrupt oligomerization or fibrillization of tau and α-syn within neurons, making them ideal candidates for blocking early pathogenic events before irreversible neuronal damage occurs.

        Table 3: Limitations of Existing Anti-Aggregation Therapies

        Therapeutic ClassRepresentative AgentsKey LimitationsReference
        Monoclonal AntibodiesLecanemab (anti-Aβ)ARIA-E adverse events; poor intracellular target engagement; IV administration required [1]
        Natural PolyphenolsEGCGLow BBB penetration; rapid metabolism; limited bioavailability [1]
        Peptide InhibitorsVarious β-sheet breakersProteolytic instability; poor brain distribution; high manufacturing cost [1]
        Single-Target Small MoleculesAnle138b (α-syn focused)Limited efficacy in complex proteinopathies; no tau activity [1] [4]

        Properties

        CAS Number

        196925-51-6

        Product Name

        1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

        IUPAC Name

        1-(3,4-dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

        Molecular Formula

        C15H11Cl2N3O2S

        Molecular Weight

        368.2 g/mol

        InChI

        InChI=1S/C15H11Cl2N3O2S/c1-22-9-3-5-12-13(7-9)23-15(19-12)20-14(21)18-8-2-4-10(16)11(17)6-8/h2-7H,1H3,(H2,18,19,20,21)

        InChI Key

        OJEKQVGVBCXFRC-UHFFFAOYSA-N

        SMILES

        COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

        Canonical SMILES

        COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.